5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonation, and subsequent substitution reactions. The specific synthetic route may vary, but a common approach involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to various biological effects. The sulfonamide group may also play a role in the compound’s activity by interacting with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
5-chloro-4-methyl-2-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline moiety, sulfonamide group, and various substituents
Properties
Molecular Formula |
C19H19ClN2O3S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-propoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c1-3-8-25-18-9-13(2)16(20)11-19(18)26(23,24)22-15-10-14-6-4-5-7-17(14)21-12-15/h4-7,9-12,22H,3,8H2,1-2H3 |
InChI Key |
WOUYXESCHHSUNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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